N-(2'-isopropoxybiphenyl-3-yl)acetamide

Description

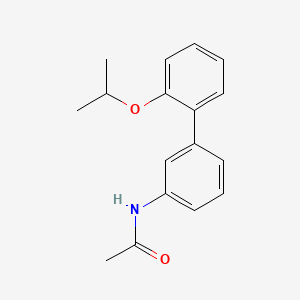

N-(2'-Isopropoxybiphenyl-3-yl)acetamide is a synthetic acetamide derivative characterized by a biphenyl core substituted with an isopropoxy group at the 2' position and an acetamide moiety (-NHCOCH₃) at the 3' position (Fig. 1). The biphenyl scaffold enhances aromatic stacking interactions in biological systems, while the isopropoxy group may influence solubility and metabolic stability.

Figure 1. Proposed structure of this compound (inferred from structural analogues in evidence).

Properties

IUPAC Name |

N-[3-(2-propan-2-yloxyphenyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(2)20-17-10-5-4-9-16(17)14-7-6-8-15(11-14)18-13(3)19/h4-12H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAURZJUSXKNFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=CC(=CC=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-isopropoxybiphenyl-3-yl)acetamide typically involves the reaction of 2’-isopropoxybiphenyl-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N-(2’-isopropoxybiphenyl-3-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2’-isopropoxybiphenyl-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(2’-isopropoxybiphenyl-3-yl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the design of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In the industrial sector, N-(2’-isopropoxybiphenyl-3-yl)acetamide is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2’-isopropoxybiphenyl-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between N-(2'-isopropoxybiphenyl-3-yl)acetamide and related compounds from the evidence:

Key Observations :

- Biphenyl vs. Diaryl Systems : Unlike halogenated diaryl-acetamides (e.g., ), the target compound’s biphenyl core may enhance lipophilicity and binding to hydrophobic protein pockets.

- Heterocyclic Modifications : Compounds with quinazoline () or triazole () moieties exhibit increased structural complexity and often target kinase or protease enzymes, whereas the target’s simpler biphenyl system may favor different biological interactions.

Pharmacological Activity Comparison

While specific data for this compound is unavailable, insights can be drawn from structurally related compounds:

Inferences for Target Compound :

- The isopropoxy group may enhance metabolic stability compared to smaller alkoxy substituents, extending half-life in vivo.

Physicochemical Comparison :

| Property | This compound | N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide | N-(4-Methoxyphenyl)-quinazoline-acetamide |

|---|---|---|---|

| Molecular Weight | ~269 g/mol | ~324 g/mol | ~450 g/mol |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 | ~2.8 |

| Solubility | Low in water, soluble in DMSO | Very low in water | Moderate in DMSO |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2'-isopropoxybiphenyl-3-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous acetamides are synthesized by reacting amines with acetyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃) to neutralize HCl byproducts . Optimization includes stepwise addition of reagents, temperature control (room temperature to reflux), and iterative purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate). Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with peak assignments for aromatic protons (δ 7.0–8.0 ppm), isopropoxy groups (δ 1.2–1.5 ppm for methyl protons), and acetamide carbonyl (δ ~168–170 ppm) .

- Mass Spectrometry (MS) : ESI/APCI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Purity analysis using C18 columns and UV detection at λ = 254 nm.

Q. How can researchers assess the purity of this compound and detect related impurities?

- Methodological Answer : Follow pharmacopeial guidelines for related substance testing. Dissolve the compound in water/acetonitrile mixtures and use HPLC with gradient elution. Peaks corresponding to impurities (e.g., unreacted precursors or degradation products) should be quantified against a reference standard. Acceptance criteria: ≤0.1% for individual impurities .

Advanced Research Questions

Q. What computational strategies can predict the biological targets or pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with potential protein targets (e.g., kinases, GPCRs). Validate docking poses with MD simulations (GROMACS/AMBER) .

- ADMET Prediction : Software like SwissADME or pkCSM estimates bioavailability, blood-brain barrier penetration, and toxicity. Key parameters: LogP (≤5), topological polar surface area (TPSA < 140 Ų).

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For analogous compounds, crystals are grown via slow evaporation (solvent: ethyl acetate/hexane). Data collection at 100 K with Mo Kα radiation (λ = 0.71073 Å) and refinement using SHELXL .

Q. What experimental approaches address contradictions in biological activity data for acetamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays (e.g., IC₅₀ determination).

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays.

- Batch Reproducibility : Ensure consistent synthesis/purification to minimize variability in bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the biphenyl or acetamide moiety (e.g., halogenation, methoxy groups).

- Bioisosteric Replacement : Substitute the isopropoxy group with cyclopropoxy or trifluoromethoxy to enhance metabolic stability.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.